Mogroside V
Vue d'ensemble
Description
Mogroside V is a natural sweetener derived from the fruit of the Siraitia grosvenorii (luo han guo) plant. It is a member of the cucurbitaceae family and is native to parts of China and Thailand. It has been used as a sweetener and flavor enhancer in traditional Chinese medicine for centuries. Mogroside V is a triterpene glycoside that has a sweet taste and is considered to be up to 400 times sweeter than sugar. It is becoming increasingly popular as a natural alternative to artificial sweeteners due to its low calorie content and lack of side effects.
Applications De Recherche Scientifique
Food Safety and Additive
Field
Food Science and Safety
Application
Mogroside V, the primary active compound in Monk fruit, is proposed for use as a new food additive in different food categories . It’s being evaluated for its safety as a food additive .
Method
Monk fruit extracts are prepared by water extraction of the fruits of Siraitia grosvenorii. The main components of the S. grosvenorii fruit are cucurbitane glycosides, mogrosides, and mogroside V is the main mogroside in the Monk fruit extract .
Results
The EFSA Panel on Food Additives and Flavourings provides a scientific opinion on the safety of Monk fruit extract. Monk fruit extract containing 25% and 55% mogroside V were negative in the bacterial reverse mutation assay and did not induce structural and/or numerical chromosomal damage . However, the Panel concluded that the toxicity database on Monk fruit extract is insufficient to conclude on the safety of the use of Monk fruit extract as a food additive .
Separation and Enrichment
Field
Chemical Engineering and Biotechnology
Application
Mogroside V is separated and enriched from Siraitia grosvenorii for various applications .
Method
The adsorption properties of six macroporous resins were evaluated. HZ 806 resin offered the best adsorption and desorption capacities. Separation was performed with deionized water and 40% aqueous ethanol solution as mobile phases .
Results
In a typical run, 100 g of herb was processed and 3.38 g of mogroside V with a purity of 10.7% was harvested. This separation method provided a 15.1-fold increase in the purification factor from 0.5% to 10.7% .
Drug Delivery
Field
Pharmaceutical Sciences
Application
Mogroside V is investigated as a novel carrier to improve the bioavailability and liver distribution of silybin .
Method
Solid dispersion particles (SDPs) of silybin/Mogroside V were prepared utilizing the solvent evaporation method .
Results
The pharmacokinetic study in rats showed that oral absorption of silybin/Mogroside V SDPs was dramatically increased. The mean value of AUC until 12 h for silybin/Mogroside V SDPs (27,481 ng·min/mL) was 24.5-fold higher than that of pure silybin (1122 ng·min/mL) .
Neuroprotection
Field
Neuroscience
Application
Mogroside V is investigated for its function in neuroprotection in Parkinson’s disease .
Method
Mice models of Parkinson’s disease were set up with unilateral striatum injection of 0.25 mg/kg rotenone and co-treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg Mogroside V by gavage .
Results
Rot-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg Mogroside V .
Other Applications
Field
Various Fields
Application
Mogroside V has been used in various fields such as in the production of siamenoside I , mitigating Ulcerative colitis , and as a sweetener in food and beverages .
Method
The methods of application vary depending on the specific use. For example, in the production of siamenoside I, fungal endophytes are used for the biotransformation of mogrosides .
Results
The results also vary. For instance, in mitigating Ulcerative colitis, Mogroside V reduced DAI scores, increased colon length, reduced histological scores of the colon, and levels of pro-inflammatory cytokines, as well as decreased intestinal permeability .
Anti-Inflammatory and Anti-Oxidant
Field
Biomedical Sciences
Application
Mogroside V has been studied for its anti-inflammatory and anti-oxidant properties .
Method
In vitro and in vivo studies have been conducted to evaluate the anti-inflammatory and anti-oxidant effects of Mogroside V .
Results
Mogroside V has shown potential in reducing inflammation and oxidative stress in various disease models . However, more research is needed to fully understand its mechanisms and potential therapeutic applications .
Anti-Diabetic
Field
Endocrinology
Application
Mogroside V is being investigated for its potential anti-diabetic effects .
Method
Animal models of diabetes have been used to study the effects of Mogroside V on blood glucose levels and insulin sensitivity .
Results
Preliminary studies suggest that Mogroside V may help regulate blood glucose levels and improve insulin sensitivity . However, further research is needed to confirm these findings and determine the optimal dosage and administration method .
Alleviating Airway Inflammation and Acute Lung Injury
Field
Pulmonology
Application
Mogroside V has been studied for its potential in alleviating airway inflammation and acute lung injury .
Method
Animal models of acute lung injury have been used to study the effects of Mogroside V on airway inflammation .
Results
Mogroside V exerted a protective effect against dextran sulfate sodium-induced acute lung injury in mice as reflected by reduced disease activity index scores, increased colon length, reduced histological scores of the colon, and levels of pro-inflammatory cytokines, as well as decreased intestinal permeability .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNZZJYBXQAHG-KUVSNLSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside V | |
CAS RN |
88901-36-4 | |
Record name | Mogroside V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 88901-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOGROSIDE V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.